![molecular formula C32H20N2O10 B12471853 Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate](/img/structure/B12471853.png)
Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE is a complex organic compound with the molecular formula C18H12N2O6. It is known for its unique structural properties, which include two nitrophenoxy groups attached to a benzene ring. This compound is often used in advanced chemical research and industrial applications due to its stability and reactivity .
Vorbereitungsmethoden
The synthesis of 1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1,3-dihydroxybenzene with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the conversion of nitro groups to amino groups.
Wissenschaftliche Forschungsanwendungen
1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Wirkmechanismus
The mechanism of action of 1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino derivatives, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE can be compared with other similar compounds, such as:
1,2-BIS(4-NITROPHENOXY)ETHANE: Similar in structure but with an ethane backbone instead of a benzene ring.
1,4-BIS(4-NITROPHENOXY)BUTANE: Contains a butane backbone, offering different reactivity and properties.
1,6-BIS(4-NITROPHENOXY)HEXANE: Features a hexane backbone, which affects its chemical behavior and applications.
Eigenschaften
Molekularformel |
C32H20N2O10 |
|---|---|
Molekulargewicht |
592.5 g/mol |
IUPAC-Name |
bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C32H20N2O10/c35-31(43-29-16-12-27(13-17-29)41-25-8-4-23(5-9-25)33(37)38)21-2-1-3-22(20-21)32(36)44-30-18-14-28(15-19-30)42-26-10-6-24(7-11-26)34(39)40/h1-20H |
InChI-Schlüssel |
VJQDJFPVLSMNPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methylbut-3-yn-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12471773.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471781.png)
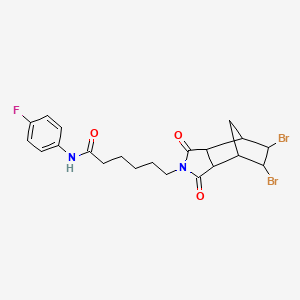
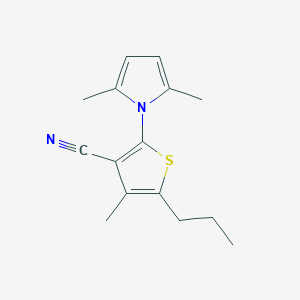
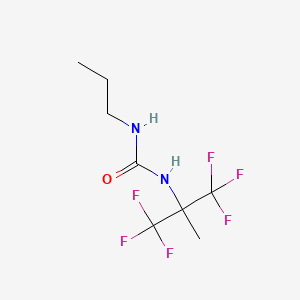
![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12471799.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B12471804.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12471809.png)
![4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12471817.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471830.png)
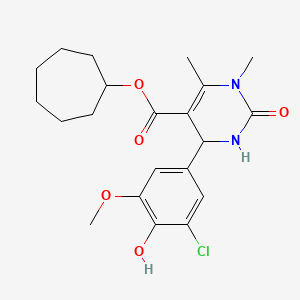
![2-chloro-N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12471835.png)
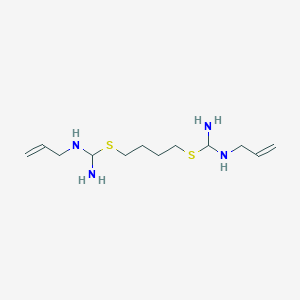
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12471855.png)
